molecular formula C18H33NO4 B12507845 9-Octadecenoic acid, 10-nitro-

9-Octadecenoic acid, 10-nitro-

Cat. No.: B12507845
M. Wt: 327.5 g/mol
InChI Key: WRADPCFZZWXOTI-UHFFFAOYSA-N
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Description

9-Octadecenoic acid, 10-nitro- is a nitro fatty acid derived from oleic acid. It is characterized by the presence of a nitro group at the 10th carbon of the octadecenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoic acid, 10-nitro- typically involves the nitration of oleic acid. One common method is the reaction of oleic acid with nitric acid in the presence of a catalyst. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the 10th carbon position .

Industrial Production Methods

Industrial production of 9-Octadecenoic acid, 10-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and oleic acid, with optimized reaction conditions to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

9-Octadecenoic acid, 10-nitro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Octadecenoic acid, 10-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialized lubricants and surfactants

Mechanism of Action

The mechanism of action of 9-Octadecenoic acid, 10-nitro- involves its interaction with cellular proteins and enzymes. The nitro group can participate in redox reactions, leading to the modulation of signaling pathways. It is known to target specific molecular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Octadecenoic acid, 10-nitro- is unique due to the specific positioning of the nitro group, which imparts distinct chemical and biological properties. Its ability to modulate specific signaling pathways makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

IUPAC Name

10-nitrooctadec-9-enoic acid

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)

InChI Key

WRADPCFZZWXOTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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